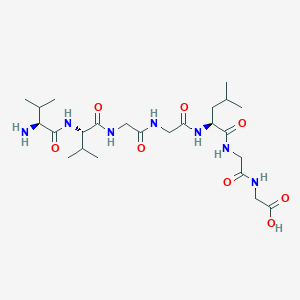![molecular formula C16H18BBrN2O4S2 B14209284 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- CAS No. 836637-10-6](/img/structure/B14209284.png)
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of diazaborolidines These compounds are known for their unique structural features, which include a boron-nitrogen heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of N,N’-bis-p-toluenesulfonyl-1,2-diphenylethylenediamine with a bromoborane reagent. The reaction is carried out in a dry solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is cooled to 0°C, then warmed to room temperature and maintained for a specific period before the solvent and by-products are removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can engage in coupling reactions with other organic molecules, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazaborolidines, while oxidation and reduction reactions can produce different boron-containing compounds with altered oxidation states.
科学研究应用
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Its reactivity and ability to form stable complexes with various biomolecules make it useful in drug design and development.
作用机制
The mechanism of action of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the stabilization of reaction intermediates, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
1,3,2-Benzodiazaborol-2-yl: Similar in structure but with a benzene ring, known for its luminescent properties.
1,3,2-Diazaborol-2-yl: Lacks the bromine and sulfonyl groups, making it less reactive in certain types of reactions.
1,3,2-Diazaborolidinyl: Similar but with different substituents, affecting its reactivity and applications.
Uniqueness
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is unique due to the presence of both bromine and sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various molecules makes it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
836637-10-6 |
|---|---|
分子式 |
C16H18BBrN2O4S2 |
分子量 |
457.2 g/mol |
IUPAC 名称 |
2-bromo-1,3-bis-(4-methylphenyl)sulfonyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C16H18BBrN2O4S2/c1-13-3-7-15(8-4-13)25(21,22)19-11-12-20(17(19)18)26(23,24)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
GSMISULDXUGGEL-UHFFFAOYSA-N |
规范 SMILES |
B1(N(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



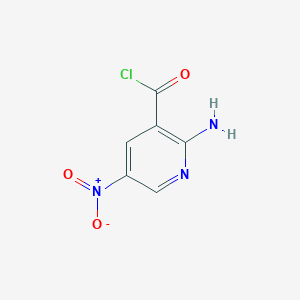
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
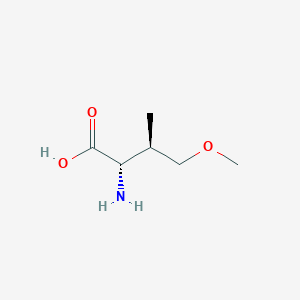

![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
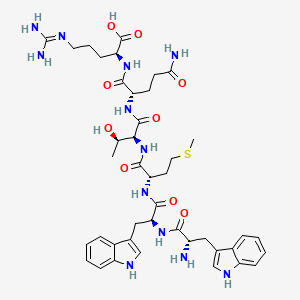
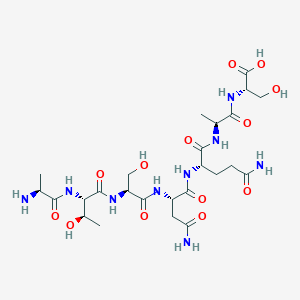
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
